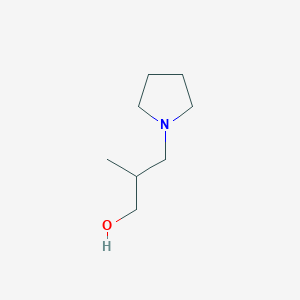

2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol

Descripción

Contextualization within Amino Alcohol Chemistry

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. They are ubiquitous in biological systems and form the backbone of many pharmaceutical drugs and chiral catalysts. The spatial arrangement of the amino and hydroxyl groups is critical to their biological activity, often allowing for specific interactions with biological targets such as enzymes and receptors.

The structure of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol places it within the sub-category of γ-amino alcohols (or 1,3-amino alcohols), where the amino and hydroxyl groups are separated by a three-carbon chain. This particular arrangement can influence the conformational flexibility and hydrogen bonding capabilities of the molecule, which are crucial determinants of its interaction with biological macromolecules.

Significance of the Pyrrolidine (B122466) Moiety in Organic Synthesis and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. frontiersin.orgnih.gov Its prevalence in a wide array of natural products and synthetic drugs underscores its importance. The inclusion of a pyrrolidine ring in a molecule can confer several advantageous properties:

Improved Solubility and Physicochemical Properties: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and improved pharmacokinetic profiles of drug candidates.

Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the introduction of stereocenters, enabling the synthesis of chiral molecules with specific three-dimensional orientations. This is critical for selective interactions with chiral biological targets. nih.gov

Versatile Synthetic Handle: The pyrrolidine ring can be readily functionalized at various positions, providing a versatile platform for the synthesis of diverse chemical libraries for drug discovery.

The pyrrolidine ring is a core component of numerous FDA-approved drugs, highlighting its therapeutic relevance across various disease areas, including cancer, infectious diseases, and central nervous system disorders. nih.govresearchgate.net

Overview of Core Research Domains for the Chemical Compound

While specific research focused exclusively on this compound is limited in publicly available literature, the structural motifs it possesses suggest potential applications in several key research domains. Based on the known activities of similar amino alcohol and pyrrolidine-containing compounds, the following areas represent logical domains for future investigation:

Drug Discovery: As a scaffold, it could be a starting point for the development of novel therapeutic agents. The combination of the amino alcohol and pyrrolidine moieties is found in compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. nih.gov Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the identification of potent and selective drug candidates. nih.gov

Catalysis: Chiral amino alcohols are widely used as ligands in asymmetric catalysis. The stereocenters that can be introduced into the this compound structure make it a potential candidate for the development of new chiral catalysts for stereoselective organic transformations.

Material Science: Amino alcohols can be utilized as building blocks for the synthesis of functional polymers and materials. The specific properties of this compound could be exploited in the design of new materials with tailored characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| CAS Number | 873376-29-5 |

| LogP (Predicted) | 0.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Interactive Data Table: Comparison of Related Amino Alcohols

Below is an interactive table comparing the basic properties of this compound with other relevant amino alcohols.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | C8H17NO | 143.23 | Pyrrolidine ring |

| 2-Amino-2-methyl-1-propanol | C4H11NO | 89.14 | Primary amine |

| 3-(Pyrrolidin-1-yl)propan-1-ol | C7H15NO | 129.20 | Unsubstituted propanol (B110389) chain |

| Prolinol | C5H11NO | 101.15 | Pyrrolidine with hydroxymethyl group |

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(7-10)6-9-4-2-3-5-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVFKDFKCCLKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649200 | |

| Record name | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873376-29-5 | |

| Record name | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 873376-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 3 Pyrrolidin 1 Yl Propan 1 Ol and Analogous Scaffolds

Direct Synthesis Approaches

Direct synthesis methods provide fundamental routes to 1,3-amino alcohol scaffolds. These approaches often involve sequential reactions that build the carbon framework and introduce the required functional groups in a controlled manner.

A primary strategy for synthesizing the target compound involves a two-step process beginning with the creation of an ester precursor, followed by its reduction to the corresponding alcohol. Specifically, the synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate is a key initial step. This intermediate can be formed through the reaction of pyrrolidine (B122466) and methyl methacrylate. chemicalbook.com In a typical procedure, these reactants are combined, sometimes in the presence of a solvent like methanol, and heated to facilitate the reaction. chemicalbook.com

Following the synthesis and purification of the ester, a reduction step is employed to convert the ester functional group to a primary alcohol. This transformation yields the final 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol. The reduction of esters to alcohols is a standard procedure in organic synthesis, often accomplished using powerful reducing agents. researchgate.net For instance, the reduction of methyl propanoate using sodium in a solvent such as ethylene (B1197577) glycol has been shown to produce propanol (B110389) with high yields. researchgate.net This classical approach highlights a reliable pathway for obtaining propanol derivatives from their corresponding esters. researchgate.netresearchgate.net

| Step | Reactants | Product | Key Transformation |

| 1 | Pyrrolidine, Methyl methacrylate | Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | Michael Addition |

| 2 | Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, Reducing Agent (e.g., Na) | This compound | Ester Reduction |

The construction of the pyrrolidine ring is a fundamental aspect of synthesizing the target molecule and its analogs. Pyrrolidine-containing drugs are often synthesized from cyclic precursors like proline and 4-hydroxyproline. nih.gov The synthesis of prolinol, a reduced form of proline, is a common starting point and is typically achieved by reducing proline with reagents like LiAlH₄. nih.gov

Alternatively, the pyrrolidine skeleton can be formed through the cyclization of acyclic compounds. nih.gov This can be achieved through various methods, including:

N-Heterocyclization of Primary Amines: An iridium complex can catalyze the reaction of primary amines with diols to yield five-, six-, or seven-membered cyclic amines, including pyrrolidines, in good to excellent yields. organic-chemistry.org

Intramolecular Schmidt Reaction: A reaction promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can convert ω-azido carboxylic acids into 2-substituted pyrrolidines. organic-chemistry.org

From Amino Alcohols: A simple, one-pot preparation of cyclic amines can be achieved through the chlorination of amino alcohols with thionyl chloride (SOCl₂), which avoids the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org

| Starting Material Type | Reaction | Catalyst/Reagent | Product |

| Primary amine and diol | N-Heterocyclization | Cp*Ir complex | Pyrrolidine |

| ω-Azido carboxylic acid | Intramolecular Schmidt Reaction | Tf₂O | 2-Substituted Pyrrolidine |

| Amino alcohol | Chlorination/Cyclization | SOCl₂ | Pyrrolidine |

| Acyclic alcohol | Intramolecular Cyclization | NaH | Boc-protected Pyrrolidine |

A versatile and atom-economical method for constructing C-N bonds to form 1,3-amino alcohols involves the gold-catalyzed hydroamination of propargylic alcohols. ucl.ac.ukacs.org This approach enables controlled access to different products from the same starting materials. nih.gov In this reaction, a propargylic alcohol reacts with an aniline (B41778) in the presence of a gold catalyst to produce a 3-hydroxyimine with complete regioselectivity. ucl.ac.ukorganic-chemistry.orgresearchgate.net

This 3-hydroxyimine intermediate can then be stereoselectively reduced to yield a syn-1,3-amino alcohol. acs.org The versatility of this method is demonstrated by the ability to alter the reaction conditions to produce different outcomes; for example, using a catalytic amount of aniline can lead to the formation of 3-hydroxyketones. nih.govorganic-chemistry.org The utility of this chemistry has been demonstrated in the one-pot synthesis of various N-arylpyrrolidines. nih.gov

| Reactants | Catalyst | Intermediate | Final Product (after reduction) | Key Features |

| Propargylic alcohol, Aniline | Gold Catalyst | 3-Hydroxyimine | syn-1,3-Amino alcohol | High regioselectivity, High syn selectivity |

Stereoselective and Chiral Synthesis Strategies for Related Amino Alcohols

The biological activity of molecules is often dependent on their specific stereochemistry. Therefore, developing synthetic methods that provide precise control over the formation of chiral centers is a significant goal in organic chemistry. Chiral amino alcohols are crucial building blocks in many pharmaceuticals and natural products. westlake.edu.cn

Chiral catalysis is a powerful tool for the enantioselective synthesis of amino alcohols. These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One notable approach is the asymmetric reductive amination of α-hydroxy ketones. Engineered amine dehydrogenases (AmDHs) have been developed that can catalyze this transformation, providing one-step synthesis of chiral amino alcohols with high enantioselectivity (ee >99%). frontiersin.orgnih.gov

Another significant method is the asymmetric transfer hydrogenation of unprotected α-ketoamines, catalyzed by ruthenium complexes. This technique has been successfully applied to the synthesis of several 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities and high yields. acs.org Furthermore, copper-catalyzed protocols have been developed for the asymmetric synthesis of γ-amino alcohols, which feature challenging tertiary carbon stereocenters. acs.org

| Reaction Type | Substrate | Catalyst System | Product Type | Stereoselectivity |

| Asymmetric Reductive Amination | α-Hydroxy ketone | Engineered Amine Dehydrogenase (AmDH) | Chiral Amino Alcohol | >99% ee |

| Asymmetric Transfer Hydrogenation | α-Ketoamine | Ruthenium–Diamine Complex | Chiral 1,2-Amino Alcohol | >99% ee |

| Asymmetric Propargylic Substitution | Alkynyl Oxetane, Amine | Copper Catalyst with Chiral Ligand | Chiral γ-Amino Alcohol | up to 94:6 er |

Enantioselective addition reactions are fundamental for creating new carbon-carbon bonds and setting stereocenters simultaneously. Amino alcohols themselves are often used as chiral ligands to induce enantioselectivity in these reactions. conicet.gov.ar

A well-established example is the enantioselective addition of diethylzinc (B1219324) to aldehydes . This reaction, when catalyzed by new, optimized chiral β-amino alcohol ligands, can produce the corresponding secondary alcohol with nearly quantitative yield and high enantiomeric excess (ee = 95%). rsc.org

More advanced strategies include:

Copper-Catalyzed Enantioselective Aminoallylation: This method involves the reductive coupling of ketones and achiral allenamides to access important chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings: This innovative approach uses a radical polar crossover strategy for the coupling of aldehydes and imines, providing a modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn

Copper-Hydride Catalyzed Stereodivergent Synthesis: A sequential copper hydride-catalyzed hydrosilylation and hydroamination of readily available enals and enones provides a route to all possible stereoisomers of amino alcohol products containing up to three contiguous stereocenters. nih.gov

| Reaction | Electrophile | Nucleophile Source | Catalyst System | Product |

| Alkyl Addition | Aldehyde | Diethylzinc | Chiral β-Amino Alcohol | Chiral Secondary Alcohol |

| Aminoallylation | Ketone | Allenamide | Copper-Chiral Ligand | Chiral 1,2-Amino Alcohol |

| Cross Aza-Pinacol Coupling | Aldehyde | Imine | Chromium-Chiral Ligand | Chiral β-Amino Alcohol |

| Hydrosilylation/Hydroamination | Enal/Enone | Hydroxylamine Ester | Copper-Chiral Ligand | Chiral Amino Alcohol |

Preparation of Chiral Pyrrolidine Intermediates

The stereocontrolled synthesis of chiral pyrrolidine intermediates is fundamental to accessing optically pure target molecules. A prevalent strategy involves utilizing the "chiral pool," which uses readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.com

Common Chiral Precursors:

Proline: A naturally occurring amino acid, L-proline and its derivatives are widely used starting materials. The reduction of proline, often with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), yields (S)-prolinol, a key chiral building block for many pyrrolidine-containing drugs. mdpi.comnih.gov

4-Hydroxyproline: This derivative of proline provides an additional functional group that can be manipulated to introduce further complexity into the target molecule. mdpi.comnih.gov

Alternative and more advanced methods for constructing chiral pyrrolidine rings include:

Asymmetric Cycloaddition Reactions: Diastereoselective and enantioselective 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes can generate multiple stereocenters simultaneously, offering a powerful route to densely functionalized pyrrolidines. acs.org

Biocatalysis: Engineered enzymes, such as P411 variants, can catalyze intramolecular C(sp³)–H amination reactions. This "new-to-nature" enzymatic approach allows for the synthesis of chiral pyrrolidines from simple azide (B81097) precursors with high enantioselectivity. acs.org

Ring-Closing Metathesis: Ring-closing enyne metathesis (RCEM) reactions, utilizing robust ruthenium catalysts like the Grubbs catalysts, provide an efficient pathway to chiral pyrrolidine derivatives from acyclic precursors containing a nitrogen atom. organic-chemistry.org

Chiral Resolution: In some synthetic routes, a racemic mixture of a pyrrolidine intermediate is produced. The enantiomers can then be separated, or "resolved," by forming diastereomeric derivatives with a chiral resolving agent, such as (S)-(−)-camphanic acid, followed by separation and hydrolysis. nih.gov

| Methodology | Key Reagents/Catalysts | Typical Precursors | Key Features | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | LiAlH₄, LiBH₄ | L-Proline, 4-Hydroxyproline | Utilizes readily available, enantiopure starting materials. | mdpi.comnih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Silver Carbonate (Ag₂CO₃) | Azomethine ylides, N-tert-butanesulfinylazadienes | Creates up to four stereogenic centers in one step with high diastereoselectivity. | acs.org |

| Biocatalytic C-H Amination | Engineered P411 enzymes | Alkyl/aryl azide precursors | Highly enantioselective, operates under mild conditions. | acs.org |

| Ring-Closing Enyne Metathesis (RCEM) | Grubbs Catalysts (1st or 2nd generation) | Enyne substrates with a nucleophilic nitrogen | Atom-economical reaction that forms conjugated diene products. | organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials. For scaffolds like this compound, this involves innovations in catalysis, reaction conditions, and solvent choice.

Catalytic Approaches for Sustainable Production

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce temperatures, and enable the use of more benign reagents, often in substoichiometric amounts.

For the synthesis of β-amino alcohols, a key structural motif, various catalytic systems have been developed for the ring-opening of epoxides with amines. organic-chemistry.org These methods offer improvements over classical approaches that often require harsh conditions or an excess of reagents. tandfonline.com

Examples of Catalytic Systems:

Lewis Acid Catalysis: Metal salts such as zinc(II) perchlorate (B79767) hexahydrate and calcium trifluoromethanesulfonate (B1224126) have proven to be highly efficient catalysts for epoxide aminolysis, affording β-amino alcohols in high yields with excellent selectivity under mild, often solvent-free, conditions. organic-chemistry.org

Organocatalysis: Chiral organocatalysts, such as those derived from sulfinamides, can facilitate the asymmetric ring-opening of meso-epoxides with anilines, producing chiral β-amino alcohols with high enantioselectivity at room temperature. organic-chemistry.orgbohrium.com

Heterogeneous Catalysis: Solid-supported catalysts, such as silica (B1680970) gel, can catalyze the opening of epoxides by amines under solvent-free conditions. organic-chemistry.org The use of heterogeneous catalysts simplifies product purification and allows for catalyst recovery and reuse, enhancing the sustainability of the process.

Furthermore, catalytic dehydrogenation using catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) represents an innovative strategy for transforming widely available pyrrolidines into other valuable N-heterocycles, such as pyrroles. nih.gov

| Catalyst Type | Example Catalyst | Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Lewis Acid (Metal Salt) | Zinc(II) perchlorate hexahydrate | Epoxide aminolysis | High efficiency, solvent-free conditions, excellent chemo- and regioselectivity. | organic-chemistry.org |

| Organocatalyst | Chiral sulfinamide-based catalyst | Asymmetric ring-opening of epoxides | Metal-free, high enantioselectivity at room temperature. | organic-chemistry.org |

| Heterogeneous Catalyst | Silica gel | Epoxide aminolysis | Solvent-free, ease of product separation, catalyst reusability. | organic-chemistry.org |

| Borane Catalyst | B(C₆F₅)₃ | Dehydrogenation of pyrrolidines | Metal-free transformation of saturated N-heterocycles. | nih.gov |

Solvent-Free and Microwave-Assisted Syntheses

Two significant green chemistry techniques that address the reduction of solvent waste and energy consumption are solvent-free reactions and microwave-assisted synthesis.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) can dramatically reduce waste and simplify purification procedures. The synthesis of β-amino alcohols via the ring-opening of epoxides has been successfully demonstrated under solvent-free conditions. tandfonline.comtandfonline.comresearchgate.net These reactions are often carried out by simply heating a mixture of the epoxide and the amine, sometimes in the presence of a catalyst, to yield the desired product in high yields. organic-chemistry.orgtandfonline.comresearchgate.net This approach eliminates the environmental and economic costs associated with solvent purchase, purification, and disposal.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. mdpi.com Compared to conventional heating, microwave-assisted reactions often result in significantly shorter reaction times, increased product yields, and enhanced purity. mdpi.comresearchgate.net This rapid heating is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture. The synthesis of various pyrrolidine derivatives has been successfully achieved using microwave technology, demonstrating its potential for creating C-N bonds and entire heterocyclic scaffolds in a time- and energy-efficient manner. mdpi.commdpi.comresearchgate.net

Application of Ionic Liquids in Reaction Media

Ionic liquids (ILs) are salts that are liquid at or near room temperature (typically below 100 °C). They are considered potential "green" solvents due to their unique properties, including negligible vapor pressure, non-flammability, and high thermal stability. sigmaaldrich.com These characteristics minimize air pollution and hazards associated with volatile organic compounds (VOCs).

In the context of synthesizing analogous scaffolds, ionic liquids have been employed as reaction media for the ring-opening of epoxides to produce β-amino alcohols. tandfonline.com The choice of the cation (e.g., imidazolium, pyridinium) and anion (e.g., hexafluorophosphate, tetrafluoroborate) determines the physical and chemical properties of the ionic liquid, allowing its characteristics to be tuned for a specific reaction. acs.org

The role of ionic liquids can be multifaceted; they can act as solvents, catalysts, or both. acs.org Their high polarity and unique solvation properties can influence reaction rates and selectivity in ways not observed in conventional solvents. acs.orgacs.org Furthermore, the immiscibility of some ionic liquids with common organic solvents allows for straightforward product extraction and potential recycling of the ionic liquid medium, contributing to a more sustainable chemical process.

Reactivity and Reaction Mechanisms of 2 Methyl 3 Pyrrolidin 1 Yl Propan 1 Ol and Its Derivatives

Mechanistic Investigations of Key Organic Transformations

The structural motifs within 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol—specifically the secondary amine of the pyrrolidine (B122466) ring (if considering its precursors or related derivatives) or the tertiary amine itself, and the hydroxyl group—are central to its role in catalyzing key organic transformations. These reactions often proceed through well-defined, transient intermediates such as zwitterions and iminium ions.

Analysis of Zwitterionic Intermediates in Amine-Catalyzed Reactions

Zwitterionic intermediates, while not always directly observed, are postulated in several amine-involved reaction mechanisms. A zwitterion is a neutral molecule with both positive and negative formal charges at different locations. In the context of amine catalysis, such species can form during cycloaddition reactions or other processes involving polar interactions. researchgate.netmdpi.com For instance, the reaction of an amine with a highly electrophilic species can lead to a charge-separated intermediate that guides the subsequent bond-forming steps. researchgate.net While specific studies on this compound forming zwitterionic intermediates are not prevalent, its tertiary amine functionality could, in principle, add to an electron-deficient π-system to generate a zwitterionic adduct, which would then act as a reactive intermediate in a multi-step sequence.

In some palladium-mediated processes, zwitterionic complexes react with trialkylamines to activate C-H bonds adjacent to the nitrogen atom. nih.govacs.org This proceeds through intermediates that feature both a negatively charged borate (B1201080) center and a positively charged palladium center, highlighting the role that charge separation plays in facilitating complex chemical transformations.

Pathways Involving Iminium Ion Formation and Reactivity

A more common and well-documented reaction pathway for pyrrolidine derivatives involves the formation of iminium ions. This is a cornerstone of organocatalysis. nih.govias.ac.in Secondary amines, such as pyrrolidine itself or its chiral derivatives, react with α,β-unsaturated aldehydes or ketones to form a transient iminium ion. ias.ac.inacs.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack at the β-position. princeton.edu

The catalytic cycle can be summarized as follows:

Iminium Ion Formation: The chiral secondary amine catalyst reacts with a carbonyl compound (e.g., an enal) to form a protonated imine, known as an iminium ion. ias.ac.inacs.org

Nucleophilic Addition: A nucleophile adds to the β-carbon of the iminium ion in a conjugate addition fashion. The chirality of the amine catalyst directs the facial selectivity of this attack, leading to an enantioenriched product. princeton.edu

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the functionalized carbonyl product and regenerate the amine catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Computational studies have extensively examined the stability and formation of iminium ions derived from pyrrolidine and various carbonyl compounds. These studies help predict which iminium species will predominate in a reaction mixture, which is crucial for controlling the reaction outcome. nih.govacs.org Although this compound contains a tertiary amine, its synthetic precursors and related chiral pyrrolidine derivatives are quintessential catalysts for these transformations.

| Stage | Description | Key Intermediate |

| Activation | Reaction of a secondary amine catalyst with an α,β-unsaturated aldehyde/ketone. | Iminium Ion |

| Bond Formation | Nucleophile attacks the β-position of the activated iminium ion. | Enamine |

| Product Release | Hydrolysis of the enamine releases the chiral product and regenerates the catalyst. | Regenerated Amine Catalyst |

Enantioselective Conjugate Addition Mechanisms

Enantioselective conjugate addition is a powerful method for creating stereocenters, and catalysts derived from amino alcohols are highly effective in this domain. rsc.org For a molecule like this compound, its potential as a catalyst or ligand is rooted in its dual functionality.

In a typical mechanism using a chiral secondary amine catalyst, the formation of a chiral iminium ion is the key enantioselective step. The substituent on the pyrrolidine ring creates a specific steric environment that blocks one face of the iminium ion, forcing the incoming nucleophile to attack from the other, less hindered face. ias.ac.in

When an amino alcohol acts as the catalyst, the hydroxyl group can play a crucial role in the transition state. It can form hydrogen bonds with the nucleophile or other reagents, helping to organize the transition state assembly and enhance stereoselectivity. rsc.org This non-covalent interaction provides a secondary layer of stereochemical control, often leading to higher enantiomeric excesses in the final product. The combination of photoredox and chiral Lewis acid catalysis has also proven effective for the enantioselective addition of photogenerated α-amino radicals to Michael acceptors. nih.gov

Complex Formation and Coordination Chemistry

The nitrogen atom of the pyrrolidine ring and the oxygen atom of the alcohol group in this compound make it an excellent candidate as a ligand in coordination chemistry. Amino alcohols readily form stable complexes with a variety of transition metals. researchgate.netalfa-chemistry.comresearchgate.net

Role as Ligand in Metal Coordination Compounds

Amino alcohols typically act as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring. wikipedia.org This chelation effect enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands. The coordination can occur with the neutral amino alcohol or, more commonly, with its deprotonated alkoxide form, which creates a stronger bond with the metal ion. researchgate.net

The chirality of this compound can be transferred to the resulting metal complex, creating a chiral coordination sphere. Such chiral metal complexes are of significant interest as catalysts for asymmetric synthesis, where the defined three-dimensional structure around the metal center can induce high levels of enantioselectivity in a catalyzed reaction. alfa-chemistry.commdpi.com

| Property | Description |

| Coordination Mode | Typically acts as a bidentate N,O-ligand. |

| Chelate Ring | Forms a stable 5-membered ring with the metal ion. |

| Chirality Transfer | The ligand's stereochemistry can create a chiral metal complex. |

| Applications | Chiral catalysts for asymmetric synthesis. |

Studies on μ-Oxo-Bridged Dimeric Complexes

Upon deprotonation, the alcohol moiety of an amino alcohol becomes an alkoxide, which can function as a bridging ligand between two or more metal centers. researchgate.net This is a common structural motif in bioinorganic chemistry and catalysis. Alkoxo-bridged dinuclear complexes are well-documented, particularly for copper(II) and iron(III) ions. rsc.orgresearchgate.net

Furthermore, these alkoxide bridges can exist alongside other bridging ligands, such as an oxo group (O²⁻), to form μ-oxo-bridged dimeric or polynuclear complexes. rsc.orgrsc.org Such structures are found in the active sites of various metalloenzymes, including methane (B114726) monooxygenases, and synthetic models are studied for their ability to catalyze oxidation reactions. rsc.orgacs.org The formation of a μ-oxo bridge often involves the reaction of a precursor complex with water or molecular oxygen. The magnetic and spectroscopic properties of these complexes are of fundamental interest, as they provide insight into the electronic coupling between the metal centers, which is often crucial for their catalytic function. rsc.org While direct studies involving this compound in such complexes are limited, its structure is well-suited for forming μ-alkoxo or participating in the formation of μ-oxo-bridged dimeric species upon reaction with appropriate metal precursors.

Derivatization and Structural Modification Strategies

Functionalization at the Hydroxyl Group

The primary hydroxyl (-OH) group is a versatile handle for a multitude of chemical transformations, including esterification, etherification, and oxidation. These reactions allow for the introduction of new functional groups, which can alter the molecule's physicochemical properties or serve as intermediates for further synthesis.

Esterification: The hydroxyl group can be readily converted into an ester by reacting with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions (e.g., Fischer esterification). This introduces an acyl group, modifying polarity and steric bulk.

Etherification: Formation of an ether linkage, for example, through the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. This strategy allows for the introduction of various alkyl or aryl substituents.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation will typically yield the aldehyde, while stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent will produce the carboxylic acid, 2-methyl-3-(pyrrolidin-1-yl)propanoic acid.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation to Aldehyde | Dess-Martin Periodinane (DMP), CH₂Cl₂ | 2-Methyl-3-(pyrrolidin-1-yl)propanal |

| Oxidation to Aldehyde | (COCl)₂, DMSO, Et₃N (Swern) | 2-Methyl-3-(pyrrolidin-1-yl)propanal |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O | 2-Methyl-3-(pyrrolidin-1-yl)propanoic acid |

| Oxidation to Carboxylic Acid | CrO₃, H₂SO₄, acetone (B3395972) (Jones) | 2-Methyl-3-(pyrrolidin-1-yl)propanoic acid |

Transformations Involving the Pyrrolidine (B122466) Nitrogen

The tertiary nitrogen atom of the pyrrolidine ring is nucleophilic and basic, making it susceptible to reactions such as quaternization and oxidation. These transformations introduce a positive charge or an additional oxygen atom, significantly altering the molecule's electronic properties and solubility.

Quaternization: The reaction of the pyrrolidine nitrogen with an alkyl halide (e.g., methyl iodide) leads to the formation of a quaternary ammonium (B1175870) salt. This process, known as the Menshutkin reaction, results in a permanently charged derivative.

N-Oxide Formation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) converts the tertiary amine into an N-oxide. This introduces a polar N-O bond, which can influence the molecule's biological interactions and metabolic profile.

Incorporation into Diverse Heterocyclic Systems

The functional groups of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol serve as valuable synthons for constructing more complex heterocyclic structures. By modifying the hydroxyl group and utilizing it in cyclization reactions, a variety of new ring systems can be synthesized.

Pyrrolidinones, which are five-membered lactams, can be synthesized from pyrrolidine precursors through various oxidative cyclization methods. wikipedia.org One potential pathway from this compound could involve a transformation that leads to the formation of a lactam ring within the existing pyrrolidine structure, although this is a complex transformation. researchgate.net A more direct, albeit multi-step, approach would involve ring-opening of the pyrrolidine, modification, and subsequent ring-closing to form a new pyrrolidinone-containing structure.

The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a molecule containing an N-C-N fragment, like urea (B33335) or guanidine. To incorporate this compound into a pyrimidine ring, it would first need to be converted into a suitable precursor. For example, the propanol (B110389) side chain could be elaborated to contain the necessary atoms for ring formation, which would then be cyclized with an appropriate partner to form the pyrimidine core. Research shows that amine subunits, similar to the pyrrolidine group, play a key role in the activity of some pyrimidine-based inhibitors. nih.gov

The construction of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings commonly starts from a carboxylic acid hydrazide intermediate. researchgate.netresearchgate.netasianpubs.org The parent compound, this compound, can be converted into this key intermediate through a two-step process:

Oxidation of the primary alcohol to the corresponding carboxylic acid, 2-methyl-3-(pyrrolidin-1-yl)propanoic acid.

Condensation of the resulting acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in the presence of a coupling agent, to yield 2-methyl-3-(pyrrolidin-1-yl)propanehydrazide.

From this hydrazide, different heterocyclic rings can be formed. researchgate.net

| Target Heterocycle | Key Intermediate | Cyclization Reagent/Condition | General Product Class |

|---|---|---|---|

| 1,3,4-Oxadiazole | Propanehydrazide | Carbon disulfide (CS₂), then oxidative cyclization | 5-substituted-1,3,4-oxadiazole-2-thiol |

| 1,3,4-Oxadiazole | Propanehydrazide | Aromatic acid (R-COOH) with POCl₃ | 2,5-disubstituted-1,3,4-oxadiazole |

| 1,2,4-Triazole | Propanehydrazide | Isothiocyanate (R-NCS), then base-catalyzed cyclization | 4,5-disubstituted-4H-1,2,4-triazole-3-thiol |

Derivatization for Analytical and Structural Characterization

Chemical derivatization is a powerful technique used in analytical chemistry to enhance the detection and separation of analytes. mdpi.commdpi-res.com For a molecule like this compound, derivatization can improve its chromatographic behavior and increase the sensitivity of detection by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nih.gov

The primary target for analytical derivatization is the hydroxyl group.

For GC-MS Analysis: The polarity of the -OH group makes the parent compound non-volatile. Silylation is a common strategy to increase volatility. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.

For HPLC Analysis: To enhance detection by UV or fluorescence detectors, a chromophore or fluorophore can be attached. nih.gov This is achieved by reacting the hydroxyl group with a derivatizing reagent containing the desired tag. For example, reacting the alcohol with dansyl chloride would introduce a highly fluorescent dansyl group, allowing for trace-level quantification.

| Analytical Method | Purpose of Derivatization | Reagent Class | Example Reagent | Functional Group Targeted |

|---|---|---|---|---|

| Gas Chromatography (GC) | Increase volatility and thermal stability | Silylating agents | BSTFA | Hydroxyl |

| HPLC-UV | Introduce a UV-absorbing chromophore | Acylating agents | Benzoyl chloride | Hydroxyl |

| HPLC-Fluorescence | Introduce a fluorophore | Sulfonylating/Acylating agents | Dansyl chloride | Hydroxyl |

Advanced Spectroscopic and Structural Characterization Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Conformational Analysis of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. It typically exists in two predominant, low-energy conformations: the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). In the envelope form, four carbon atoms are coplanar, and the fifth atom (either a carbon or the nitrogen) is out of the plane. In the twist form, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The specific puckering of the pyrrolidine ring in 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol would be influenced by the bulky N-substituent. Computational and experimental studies on other N-substituted pyrrolidines demonstrate that the nature and size of the substituent dictate the preferred conformation. researchgate.net The motional restrictions of the pyrrolidine ring are well-documented, with substituents controlling the ratio of possible pucker modes. nih.gov For instance, in a related structure, 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, the five-membered ring adopts an envelope conformation. nih.gov It is highly probable that the pyrrolidine ring in this compound would also favor an envelope or a closely related twist conformation to accommodate the propanol (B110389) substituent.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of this compound would be primarily governed by intermolecular hydrogen bonds. The hydroxyl (-OH) group is a strong hydrogen-bond donor, while the nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group are effective hydrogen-bond acceptors. This would lead to the formation of robust supramolecular networks.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H | N | 2.7 - 3.2 |

| Hydrogen Bond | O-H | O | 2.6 - 3.0 |

| Weak Hydrogen Bond | C-H | O | 3.0 - 3.5 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be used to fully characterize this compound.

¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum would provide information on the number of different proton environments and their connectivity. Based on the structure, distinct signals would be expected for the protons on the pyrrolidine ring, the methyl group, the methine proton, and the methylene (B1212753) groups of the propanol chain, as well as the hydroxyl proton.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would be characteristic of their local electronic environment. For example, the carbon atom bonded to the hydroxyl group (C1) would appear further downfield than the other aliphatic carbons.

Predicted ¹H and ¹³C NMR Data (Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~3.5 - 3.7 | ~65 - 70 |

| C2 (-CH(CH₃)-) | ~1.8 - 2.0 | ~35 - 40 |

| C3 (-CH₂-N) | ~2.4 - 2.6 | ~60 - 65 |

| C4 (CH₃) | ~0.9 - 1.1 | ~15 - 20 |

| Cα (Pyrrolidine) | ~2.5 - 2.8 | ~50 - 55 |

| Cβ (Pyrrolidine) | ~1.7 - 1.9 | ~20 - 25 |

| OH | Variable | N/A |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. nih.gov It would be used to definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. youtube.com Other key absorptions would include C-H stretching vibrations for the aliphatic groups (around 2850-3000 cm⁻¹), C-N stretching of the tertiary amine (around 1000-1200 cm⁻¹), and C-O stretching of the primary alcohol (around 1050 cm⁻¹). acs.org

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, H-bonded | 3200 - 3600 (Broad) |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Tertiary Amine (C-N) | Stretching | 1000 - 1200 |

| Primary Alcohol (C-O) | Stretching | ~1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Since this compound contains no chromophores such as conjugated π-systems or carbonyl groups, it is not expected to show significant absorbance in the standard UV-Vis region (200-800 nm). nih.gov Any weak absorption observed at the lower end of the UV spectrum (below 220 nm) would likely be due to n→σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing crucial information about the molecular weight and structure of a compound. For this compound, high-resolution mass spectrometry (HRMS) is instrumental in confirming its molecular formula, C₈H₁₇NO. epa.govchemspider.com The exact mass of the molecular ion is a key parameter obtained from HRMS, which can be compared with the theoretically calculated mass to verify the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable insights into the compound's structure. While a specific experimental mass spectrum for this compound is not widely available in public databases, its fragmentation can be predicted based on the known behavior of similar chemical structures, such as primary alcohols. A common fragmentation pathway for primary alcohols is alpha-cleavage, which involves the breaking of the bond adjacent to the carbon atom bearing the hydroxyl group.

For this compound, two primary alpha-cleavage pathways are anticipated. The first involves the loss of a propyl-pyrrolidine radical, which would result in the formation of a [CH(CH₃)CH₂OH]⁺ fragment. The second, and more likely, pathway involves the loss of the isobutyl group attached to the nitrogen, leading to the formation of a stable pyrrolidinyl-containing fragment. The base peak in the spectrum is often the most stable carbocation formed during fragmentation. For a structurally analogous compound, 2-methyl-1-propanol, the base peak is observed at m/z 43, corresponding to the stable isopropyl cation ([CH(CH₃)₂]⁺). docbrown.info A similar fragmentation yielding a stable cation would be expected for the target molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted Fragment Ion | Structure of Fragment | Predicted m/z |

| [M]⁺ | [C₈H₁₇NO]⁺ | 143.1310 |

| [M-CH₂OH]⁺ | [C₇H₁₄N]⁺ | 112.1126 |

| [C₄H₈N]⁺ | Pyrrolidinyl-methylene cation | 70.0657 |

| [C₄H₉]⁺ | Isobutyl cation | 57.0704 |

Note: The m/z values are predicted based on chemical structure and fragmentation patterns of similar molecules and have not been experimentally verified from available literature.

Impurity profiling is another critical application of mass spectrometry in the characterization of chemical compounds. sterlingpharmasolutions.com This process involves the detection, identification, and quantification of impurities that may be present in a sample. medwinpublishers.com These impurities can originate from starting materials, by-products of the synthesis, or degradation products. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly effective for separating impurities from the main compound and providing their mass spectral data for identification. biopharmaspec.com For amino alcohols like this compound, common impurities might include unreacted starting materials or products of side reactions. nih.gov The high sensitivity and selectivity of mass spectrometry enable the detection of even trace-level impurities, which is crucial for quality control and ensuring the purity of the compound. sterlingpharmasolutions.com

Spectroscopic Profiling and Light Harvesting Studies

Spectroscopic profiling provides essential information about the electronic and photophysical properties of a molecule. Techniques such as UV-Visible absorption and fluorescence spectroscopy are used to study how a compound interacts with light. The pyrrolidine moiety in this compound, with its nitrogen atom containing a lone pair of electrons, can act as an electron-donating group, potentially influencing the molecule's spectroscopic properties.

Light harvesting is the process by which a molecular system absorbs light energy and transfers it to another part of the system or to another molecule. While there are no specific studies on the light-harvesting capabilities of this compound found in the searched literature, the photophysical properties of other pyrrolidine derivatives have been investigated. These studies often reveal that the pyrrolidine ring can participate in charge-transfer transitions upon photoexcitation, which is a key characteristic for light-harvesting applications.

The spectroscopic profile of a compound is typically characterized by its absorption and emission maxima (λ_abs and λ_em), molar absorptivity (ε), and fluorescence quantum yield (Φ_f). These parameters are crucial for evaluating a molecule's potential in applications such as organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.

Table 2: Hypothetical Spectroscopic Data for this compound in a Standard Solvent

| Spectroscopic Parameter | Abbreviation | Hypothetical Value |

| Absorption Maximum | λ_abs | ~210 nm |

| Molar Absorptivity | ε | ~1000 M⁻¹cm⁻¹ |

| Emission Maximum | λ_em | Not Applicable (likely non-fluorescent) |

| Fluorescence Quantum Yield | Φ_f | < 0.01 |

Note: The values in this table are hypothetical and are based on the expected spectroscopic properties of a simple aliphatic amino alcohol which typically absorbs in the far UV and is not expected to be fluorescent. Experimental data for this compound is not available in the reviewed sources.

Further research involving experimental spectroscopic measurements would be necessary to fully characterize the photophysical properties of this compound and to assess its potential for light-harvesting applications.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

DFT has become a principal method for investigating the electronic properties of molecules, providing a balance between computational cost and accuracy. For derivatives of propanol (B110389) and pyrrolidine (B122466), these theoretical approaches are invaluable for understanding their intrinsic properties.

The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped. These calculations help in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its reactivity.

Table 1: Predicted Geometrical Parameters for a Propanol Isomer (2-methylpropan-1-ol) from DFT Calculations (Note: This table is illustrative of the type of data generated for a related compound, as specific data for 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol is not available in the cited literature.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O | 1.42 Å |

| Bond Length | C-C | 1.53 Å |

| Bond Angle | C-C-O | 112.5° |

| Dihedral Angle | H-C-C-O | 60.2° |

Data is hypothetical and based on typical values from DFT calculations for similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity.

For related heterocyclic systems, DFT calculations have been employed to determine these orbital energies. The analysis of the spatial distribution of HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table is a hypothetical representation for this compound, as specific published data is unavailable.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Values are hypothetical and for illustrative purposes.

Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each step.

For acyclic sugar alcohols and other flexible molecules, a combination of molecular mechanics and quantum mechanical methods has been used to explore the conformational space. nih.govmdpi.com Such studies can reveal the preferred spatial arrangement of the molecule, which can influence its physical properties and biological activity. The pyrrolidine ring itself can adopt different puckered conformations, such as the envelope and twist forms, further contributing to the complexity of the conformational landscape.

Mechanistic Pathway Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transition states and reaction energetics that are often difficult to characterize experimentally.

By modeling the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rates.

For reactions involving related compounds, such as the interaction of propanol with various species or the reactions of pyrrolidine derivatives, DFT calculations have been used to map out the reaction pathways. researchgate.netmdpi.com This includes locating the transition state structures and calculating the activation energies and reaction enthalpies.

Theoretical calculations can be used to compare the relative stabilities of different isomers. For instance, a computational study on propanol isomers investigated their thermodynamic properties. researchgate.net By calculating the heats of formation and Gibbs free energies, the relative thermodynamic stabilities of isomers like 1-propanol, 2-propanol, 2-methyl-1-propanol, and 2-methyl-2-propanol can be determined. researchgate.net Such studies provide insights into the factors that govern isomer stability, which can include steric effects, hydrogen bonding, and electronic factors. These principles can be extended to understand the relative stability of isomers of this compound.

Intermolecular Interactions and Supramolecular Chemistry Modeling: Hydrogen Bonding Networks

Computational modeling is a powerful tool for understanding the non-covalent interactions that govern the supramolecular chemistry of this compound. The molecule possesses key functional groups capable of forming significant hydrogen bonds: the hydroxyl (-OH) group and the tertiary nitrogen atom of the pyrrolidine ring.

The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pairs). stackexchange.com The nitrogen atom, with its lone pair of electrons, functions exclusively as a hydrogen bond acceptor. These capabilities allow the molecule to form extensive hydrogen-bonding networks.

In studies of similar amino alcohols, it has been shown that the hydroxyl and amino groups are prone to participate in hydrogen bonding, often dominating the connectivity patterns in the solid state. mdpi.comresearchgate.netnih.gov For this compound, theoretical models would predict the formation of various motifs:

Self-Association: Molecules can form dimers or oligomers through O-H···N or O-H···O hydrogen bonds. The O-H···N interaction, involving the hydroxyl group of one molecule and the pyrrolidine nitrogen of another, is a particularly strong and common motif in related structures.

Chain and Network Formation: In the condensed phase, these initial interactions can extend into one-dimensional chains or more complex three-dimensional networks. nih.gov The specific arrangement would depend on the molecule's conformation and the steric hindrance from the methyl group and pyrrolidine ring.

Interaction with Other Molecules: When co-crystallized or in solution with other hydrogen-bonding species (like water or other alcohols), the molecule can participate in heterosynthons, where it forms predictable hydrogen bond patterns with the other components. mdpi.comresearchgate.net

Computational models can predict the geometry and energy of these hydrogen bonds, helping to determine the most stable supramolecular assemblies.

Solvent Effects on Reactivity and Stability

The chemical behavior of this compound is significantly influenced by the solvent environment. Computational studies model these solvent effects to predict changes in stability, conformation, and reactivity. researchgate.net Solvents influence chemical reactions and molecular stability through non-covalent interactions like dipole-dipole forces and hydrogen bonding. wikipedia.org

Polar Protic Solvents (e.g., water, methanol): These solvents can form strong hydrogen bonds with both the hydroxyl group and the pyrrolidine nitrogen. This solvation stabilizes the molecule. For instance, polar protic solvents are known to stabilize ions and polar transition states, which would accelerate reactions where the molecule ionizes (an SN1-type pathway, for example). libretexts.orgyoutube.com However, by solvating the nitrogen's lone pair, these solvents can also decrease the nucleophilicity of the amine, potentially slowing its rate in reactions where it acts as a nucleophile (an SN2-type pathway). wikipedia.orglibretexts.org

Non-polar Solvents (e.g., hexane, toluene): In these environments, intermolecular hydrogen bonding between molecules of this compound itself would be favored, leading to self-association and aggregation.

Theoretical models can calculate the free energy of solvation to predict how the equilibrium between different conformers or the energy barrier of a reaction changes from the gas phase to various solutions.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry methods are routinely used to predict spectroscopic properties, which can then be used to validate experimental findings or interpret complex spectra.

Simulated NMR, IR, and UV-Vis Spectra

Simulated NMR Spectra: Nuclear Magnetic Resonance (NMR) spectra can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts (δ) for ¹H and ¹³C atoms. For this compound, the predicted spectra would show characteristic signals based on the electronic environment of each nucleus. In studies of related N-substituted pyrrolidines, the correlation between computed and experimental NMR data is a key tool for conformational analysis. researchgate.net

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| -CH₂-OH | ~3.5 - 3.7 | ~65 - 70 | Deshielded by the adjacent oxygen atom. |

| -CH(CH₃)- | ~1.8 - 2.2 | ~35 - 40 | Methine proton with complex splitting. |

| -CH(CH₃)-CH₃ | ~0.9 - 1.1 | ~15 - 20 | Methyl group, likely a doublet. |

| -CH₂-N(Pyrrolidine) | ~2.5 - 2.8 | ~60 - 65 | Deshielded by the adjacent nitrogen atom. |

| N-CH₂(Pyrrolidine) | ~2.6 - 2.9 | ~50 - 55 | Pyrrolidine protons adjacent to nitrogen. |

| -CH₂(Pyrrolidine) | ~1.7 - 1.9 | ~20 - 25 | Other pyrrolidine ring protons. |

Simulated IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. For an amino alcohol, the simulated IR spectrum is characterized by specific peaks. youtube.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Appearance |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad, strong peak due to hydrogen bonding. youtube.com |

| C-H Stretch (sp³) | 2850 - 3000 | Multiple sharp, strong peaks. mdpi.com |

| C-O Stretch | 1050 - 1200 | Strong peak. youtube.com |

| C-N Stretch | 1000 - 1250 | Medium to strong peak. |

Simulated UV-Vis Spectra: The this compound molecule lacks extensive conjugation or chromophores that absorb light in the visible or near-UV range. Therefore, computational predictions would show its electronic absorptions occurring in the far-UV region (below 200 nm), which are generally of less diagnostic value for this type of saturated compound.

NBO Analysis and Mulliken Atomic Charge Distribution

Mulliken Atomic Charge Distribution: Mulliken population analysis is a method to estimate the partial atomic charges on the atoms within a molecule from computational chemistry calculations. wikipedia.orglibretexts.org This analysis for this compound would quantify the polarity of its bonds. The results are expected to show a significant negative charge on the highly electronegative oxygen and nitrogen atoms, while the hydroxyl hydrogen and the carbons bonded to O and N would carry partial positive charges. researchgate.netresearchgate.net This charge distribution is fundamental to understanding the molecule's electrostatic potential and its interaction with other polar molecules or ions.

| Atom | Predicted Charge (in atomic units, e) |

|---|---|

| Oxygen (in -OH) | -0.6 to -0.8 |

| Nitrogen (in Pyrrolidine) | -0.5 to -0.7 |

| Hydrogen (in -OH) | +0.3 to +0.5 |

| Carbon (in -CH₂OH) | +0.1 to +0.3 |

| Carbon (in -CH₂-N) | +0.0 to +0.2 |

| Other Carbons | -0.1 to -0.3 |

| Hydrogens on Carbon | +0.1 to +0.2 |

Applications in Organic Synthesis and Catalysis

Chiral Catalysis

The pyrrolidine (B122466) motif is a privileged structure in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.gov As a chiral amino alcohol, 2-methyl-3-(pyrrolidin-1-yl)propan-1-ol and its derivatives are key components in orchestrating stereoselective transformations.

Chiral β- and γ-amino alcohols are a well-established class of ligands for the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for forming chiral secondary alcohols. wikipedia.org Although direct studies specifying this compound in this exact role are not prevalent, the mechanism and high efficiency are demonstrated by structurally similar amino alcohols. jst.go.jprsc.org

The reaction mechanism involves the formation of a chiral zinc-alkoxide complex from the amino alcohol and the dialkylzinc reagent. The nitrogen atom of the pyrrolidine ring coordinates to the zinc atom, creating a stable, five- or six-membered chelate ring. This rigid chiral environment dictates the facial selectivity of the aldehyde's approach, leading to the preferential formation of one enantiomer of the product alcohol. acs.org The steric and electronic properties of the substituents on the amino alcohol backbone are crucial for achieving high levels of enantioselectivity. For instance, various carbohydrate-derived β-amino alcohols have been shown to catalyze this transformation with excellent results, yielding products with up to 96% enantiomeric excess (ee). mdpi.com

Table 1: Representative Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde with Chiral Amino Alcohol Catalysts This table presents data for analogous chiral amino alcohol catalysts to illustrate the principle, as specific data for this compound was not available in the reviewed sources.

| Catalyst Structure | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (-)-3-exo-dimethylaminoisobornenol | 2 | 97 | 95 | wikipedia.org |

| Fenchone-derived 1,4-aminoalcohol | 5 | 92 | 79 | jst.go.jp |

| Sharpless epoxidation-derived amino alcohol | 2 | >99 | 95 | rsc.org |

The pyrrolidine ring is a cornerstone of modern organocatalysis, particularly in reactions proceeding through enamine intermediates, such as the aldol (B89426) and Michael reactions. nih.govnih.gov Catalysts featuring this moiety activate ketones or aldehydes by forming a nucleophilic enamine, which then attacks an electrophile. The chiral environment provided by the catalyst's backbone, including substituents like the methyl and hydroxymethyl groups in this compound, directs the stereochemical outcome of the reaction.

In the asymmetric aldol reaction , a pyrrolidine-based catalyst facilitates the C-C bond formation between a ketone and an aldehyde, producing a β-hydroxy ketone with high stereocontrol. nih.govemorychem.science Similarly, in the asymmetric Michael addition , the enamine intermediate adds to an α,β-unsaturated compound, such as a nitroolefin, to generate adducts with multiple stereocenters. beilstein-journals.orgmdpi.com The hydroxyl group of the catalyst can participate in the transition state through hydrogen bonding, further enhancing stereoselectivity. researchgate.net

Table 2: Performance of Pyrrolidine-Based Organocatalysts in Aldol and Michael Reactions

| Reaction Type | Catalyst Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| Aldol Reaction | L-Proline | Acetone (B3395972) + Isobutyraldehyde | 97 | - | 96 | nih.gov |

| Michael Addition | Diarylprolinol Silyl Ether | Aldehyde + Nitroolefin | 87 | 92:8 | 85 | nih.gov |

| Michael Addition | Pyrrolidine-thiourea | Cyclohexanone + Nitrostyrene | 99 | 99:1 | 99 | researchgate.net |

| Michael Addition | Chroman-fused Pyrrolidinedione | Hydroxymaleimide + 2-Hydroxynitrostyrene | 88 | >20:1 | 96 | mdpi.com |

A significant drawback of homogeneous organocatalysts is the difficulty in separating them from the reaction mixture, which hinders their industrial application. nih.gov To overcome this, strategies have been developed to immobilize pyrrolidine-based catalysts on solid supports. These heterogenized catalysts can be easily recovered by filtration and reused for multiple reaction cycles, often without a significant loss in performance. researchgate.net

Common immobilization strategies include:

Non-covalent attachment: Chiral pyrrolidine derivatives can be adsorbed onto acidic resins through electrostatic interactions. This method has been used to create catalysts for Michael additions that were reused for 16 consecutive runs without a notable decrease in enantioselectivity. rsc.orgresearchgate.net

Covalent linkage to polymers: The catalyst can be covalently bonded to a polymer backbone, such as a poly[(ethylene glycol) methacrylate] (PEGMA) resin. Such resins are often designed to swell in specific solvents (including water), making the catalytic sites accessible. mdpi.com

Integration into hybrid materials: Pyrrolidine units can be integrated directly into the framework of a mesoporous silica (B1680970) material during its synthesis. This creates a stable, heterogeneous catalyst with a uniform distribution of active sites. nih.gov

These approaches not only facilitate catalyst recycling but also open possibilities for their use in continuous flow reactors, enhancing the sustainability of the chemical process. nih.gov

Building Block for Complex Molecule Synthesis

Beyond its catalytic applications, this compound serves as a versatile chiral building block. Its pre-defined stereochemistry and functional groups can be incorporated into larger, more complex molecules, particularly those with pharmaceutical relevance.

The pyrrolidine ring is classified as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and FDA-approved drugs. nih.gov Its three-dimensional, non-planar structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets like enzymes and receptors. nih.gov

Pyrrolidine-containing drugs are often synthesized from chiral precursors such as proline or its derivatives. mdpi.comresearchgate.net The structural motif of this compound is found within or is analogous to key intermediates used in the synthesis of various pharmaceuticals. For example, (S)-prolinol, a related chiral amino alcohol, is a starting material for Avanafil, a PDE5 inhibitor. mdpi.com Similarly, substituted pyrrolidine methanamines are precursors for dopamine (B1211576) antagonists like Raclopride. researchgate.net The synthesis of these complex molecules relies on the strategic introduction of a pre-functionalized, optically pure pyrrolidine core, highlighting the value of such building blocks. mdpi.com

Amino alcohols are valuable precursors for the synthesis of a wide range of other heterocyclic compounds. tandfonline.comrdd.edu.iq The bifunctional nature of this compound—containing both a nucleophilic amine (within the pyrrolidine ring) and a hydroxyl group—allows it to participate in various cyclization reactions.

For instance, amino alcohols readily react with aldehydes and ketones to form oxazolidine (B1195125) rings. researchgate.net They can also serve as starting materials for more complex fused heterocyclic systems. Synthetic routes have been developed where amino acids are converted into precursors that subsequently undergo cyclization to form triazino-, triazepino-, or triazocino-fused quinazolinones. nih.gov By analogy, the functional groups of this compound can be chemically modified—for example, by converting the alcohol to a better leaving group or another functional handle—to enable its participation in intramolecular or intermolecular reactions that construct new rings, leading to diverse and complex molecular architectures. mdpi.com

Ligand Design in Coordination Chemistry for Catalytic or Enzyme Mimicry

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the application of this compound in ligand design for coordination chemistry with the explicit purpose of catalysis or enzyme mimicry. While the broader class of pyrrolidine-containing compounds and amino alcohols are recognized for their utility as ligands in asymmetric catalysis, specific studies detailing the coordination complexes of this compound and their catalytic activities are not available in the reviewed literature.

The structural features of this compound, namely the presence of a tertiary amine and a primary alcohol, suggest its potential as a bidentate ligand for various metal centers. In principle, the nitrogen of the pyrrolidine ring and the oxygen of the hydroxyl group could coordinate to a metal ion, forming a stable chelate ring. The stereochemistry of the methyl group could also influence the geometry of the resulting metal complex and, consequently, its catalytic properties.

However, without experimental data from peer-reviewed sources, any discussion of its specific applications in catalytic or enzyme mimicry would be speculative. The development of new catalytic systems often involves the synthesis and screening of a wide variety of ligands, and it is possible that this compound has not yet been investigated for these purposes or the results of such investigations have not been published.

Therefore, no data tables or detailed research findings on the catalytic or enzyme-mimicking applications of coordination complexes derived from this compound can be provided at this time.

Biological Studies: in Vitro Mechanistic Investigations and Target Identification

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-(pyrrolidin-1-yl)propan-1-ol, and how can purity be maximized during purification?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination of 3-hydroxy-2-methylpropanal with pyrrolidine. Post-synthesis, purification via recrystallization (e.g., methanol as solvent) or column chromatography (silica gel, polar eluents) is recommended. Monitor byproduct formation (e.g., tert-pentylphenyl analogs) using HPLC with UV detection .

- Key Data :

| Parameter | Condition |

|---|---|

| Recrystallization Solvent | Methanol (≥95% recovery) |

| HPLC Column | C18, 5 µm, 25 cm |

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use X-ray crystallography (SHELX suite for refinement ) for absolute configuration determination. Complementary techniques include:

- NMR : Compare H/C shifts with literature (e.g., pyrrolidine protons at δ 2.5–3.0 ppm, hydroxyl proton at δ 1.5–2.0 ppm).

- FT-IR : Validate hydroxyl (3200–3600 cm) and amine (1550–1650 cm) groups .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N/Ar) at 2–8°C. Avoid exposure to moisture and oxidizing agents. Stability tests (accelerated aging at 40°C/75% RH for 6 months) show <5% degradation when properly stored .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

- Methodological Answer : Use chiral stationary-phase HPLC (e.g., Chiralpak IA/IB columns) with hexane:isopropanol (90:10) mobile phase. For preparative scale, dynamic kinetic resolution with lipases (e.g., Candida antarctica) achieves >90% enantiomeric excess (ee) .

- Key Data :

| Chiral Column | Mobile Phase | ee Achieved |

|---|---|---|

| Chiralpak IA | Hexane:IPA (90:10) | 92% |

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs, kinases). Validate with MD simulations (GROMACS) to assess binding stability. QSAR models using Hammett constants or LogP values predict ADMET properties .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s solubility and bioavailability?

- Methodological Answer : Introduce polar groups (e.g., -OH, -COOH) to enhance aqueous solubility. For bioavailability, optimize LogP (target 1–3) via prodrug strategies (e.g., esterification). Solubility assays (shake-flask method) show:

| Derivative | Solubility (µg/mL, pH 7.4) |

|---|---|

| Parent Compound | 39.9 |

| Ester Prodrug | 120.5 (±5.2) |

Q. What analytical methods detect trace impurities in this compound batches?

- Methodological Answer : LC-MS/MS (ESI+ mode) identifies impurities down to 0.1% levels. Common byproducts include:

- 2-methyl-3-(4-(tert-pentyl)phenyl)propan-1-ol : Monitor m/z 220.36 → 148.1 transition .

- Oxidative Degradants : Use HO-stressed samples and UPLC-PDA for quantification .

Contradictions & Research Gaps

- Ecological Impact : No data on biodegradability or toxicity to aquatic organisms are available, highlighting a need for OECD 301/302 testing .

- Enantioselective Synthesis : Limited literature on asymmetric catalysis for the parent compound; chiral auxiliaries (e.g., Evans oxazolidinones) remain unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |